molecular formula C21H19FO7 B3224571 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside CAS No. 123484-12-8

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside

Cat. No.: B3224571
CAS No.: 123484-12-8
M. Wt: 402.4 g/mol
InChI Key: XSDAYCCHILKDKY-UHFFFAOYSA-N
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Description

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is a synthetic ribose-derived compound. It is characterized by the presence of acetyl, benzoyl, and fluoro groups attached to a deoxy-ribofuranose backbone. This compound is primarily used in the synthesis of nucleoside analogs, which are crucial in various scientific and medical applications.

Chemical Reactions Analysis

Types of Reactions: 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ribofuranose backbone.

    Substitution: The fluoro and benzoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various nucleoside analogs, which are essential in antiviral and anticancer therapies .

Scientific Research Applications

1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside involves its conversion into active nucleoside analogs. These analogs interfere with DNA synthesis and repair, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Uniqueness: 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is unique due to the presence of the fluoro group, which enhances its biological activity and specificity. This makes it a valuable compound in the synthesis of potent antiviral and anticancer agents .

Properties

IUPAC Name

(5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAYCCHILKDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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